Cas no 145238-45-5 (1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-)

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- structure
145238-45-5 structure
Productnaam:1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-
CAS-nummer:145238-45-5
MF:C23H22BNO
MW:339.23788
CID:101766
PubChem ID:9997300

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)-
    • (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine
    • (R)-2-Phenyl-CBS-oxazaborolidine
    • (R)-PHENYL OXAZABOROLIDINE
    • (R)-phenyl-CBS
    • (R)-tetrahy
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXABOROLE
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXAZABOROLE
    • (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrol(1,2-c)(1,3,2)oxazaborolidine
    • BB 0262758
    • R-phenyl CBS
    • SC10774
    • SureCN4897012
    • (R)-Phenyl-CBS-oxazaborolidine
    • (R)-1,3,3-triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole,98% (R)-Phenyl oxazaborolidine
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 94% (R)-Phenyl oxazaborolidine
    • (R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 99per cent (R)-Phenyl oxazabor
    • SCHEMBL3187114
    • GXAMQZFEKIDKAP-JOCHJYFZSA-N
    • SCHEMBL4897012
    • 145238-45-5
    • (R)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXABOROLE, 99% (R)-PHENYL OXAZABOROLIDINE
    • A3152
    • MDL: MFCD10566370
    • Inchi: InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m1/s1
    • InChI-sleutel: GXAMQZFEKIDKAP-JOCHJYFZSA-N
    • LACHT: C1=CC=C(C=C1)C2(C3=CC=CC=C3)[C@H]4CCCN4B(C5=CC=CC=C5)O2

Berekende eigenschappen

  • Exacte massa: 339.1794445g/mol
  • Monoisotopische massa: 339.1794445g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 32
  • Topologisch pooloppervlak: 12.5Ų
  • Oppervlakte lading: 1
  • XLogP3: 4.4

Experimentele eigenschappen

  • Kleur/vorm: Not available
  • Dichtheid: 1.172
  • Kookpunt: 457.775 °C at 760 mmHg
  • Vlampunt: 230.654 °C
  • PSA: 12.47000
  • LogboekP: 3.75810
  • Oplosbaarheid: Not available
  • Gevoeligheid: moisture sensitive

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole,tetrahydro-1,3,3-triphenyl-, (3aR)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
05-1002-5g
(R)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole,99%(R)-Phenyloxazaborolidine
145238-45-5 99%(R)-Phenyloxazaborolidine
5g
2479CNY 2021-05-08
A2B Chem LLC
AA73303-1g
(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
145238-45-5
1g
$639.00 2024-01-04
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